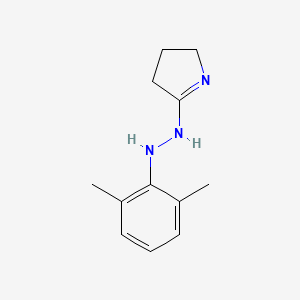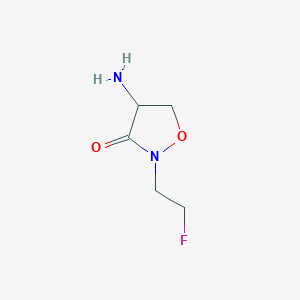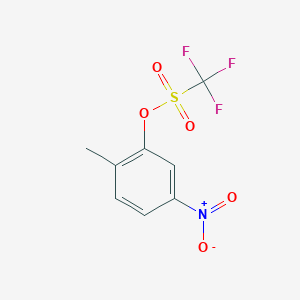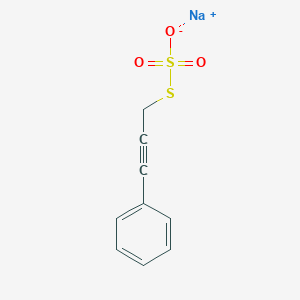
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate is an organosulfur compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further linked to a sulfurothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate typically involves the reaction of 3-phenylprop-2-yn-1-yl halides with sodium sulfurothioate under controlled conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zinc bromide can enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and in the study of reaction mechanisms involving sulfur-containing groups.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate exerts its effects involves the interaction of the sulfurothioate group with various molecular targets. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and alteration of signaling pathways. The phenylprop-2-yn-1-yl moiety contributes to the compound’s reactivity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfonate
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfide
- Sodium S-(3-phenylprop-2-yn-1-yl) sulfoxide
Comparison: Sodium S-(3-phenylprop-2-yn-1-yl) sulfurothioate is unique due to the presence of the sulfurothioate group, which imparts distinct chemical and biological properties compared to its sulfonate, sulfide, and sulfoxide counterparts. The sulfurothioate group enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H7NaO3S2 |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
sodium;3-sulfonatosulfanylprop-1-ynylbenzene |
InChI |
InChI=1S/C9H8O3S2.Na/c10-14(11,12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8H2,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
GEMIVFMUULRDEL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C#CCSS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


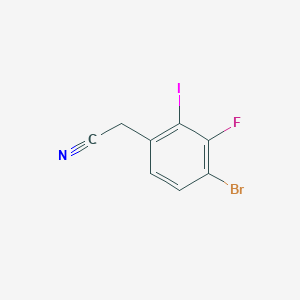
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
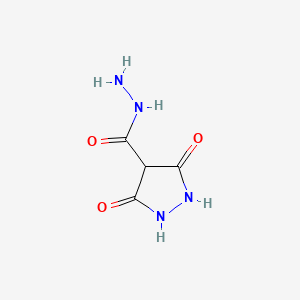
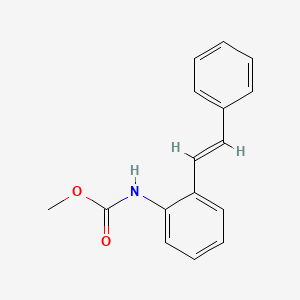

![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)

![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)

![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
